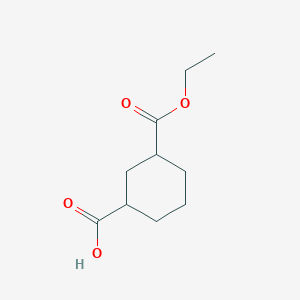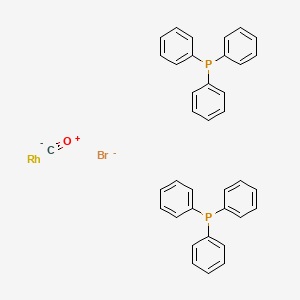
Bis(cyclopentadienyl)zirconiumdichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclopentadienyl)zirconiumdichloride, also known as zirconocene dichloride, is an organometallic compound with the formula C10H10Cl2Zr. It is a white solid that is highly reactive and serves as a versatile catalyst in various chemical reactions. This compound is particularly notable for its role in the polymerization of olefins and other organic transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)zirconiumdichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadiene in the presence of a reducing agent such as sodium or potassium. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where zirconium tetrachloride and cyclopentadiene are combined under controlled conditions. The reaction mixture is then purified through crystallization or sublimation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(cyclopentadienyl)zirconiumdichloride undergoes various types of reactions, including:
Substitution Reactions: It can react with different ligands to form new zirconium complexes.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Cyclization Reactions: It facilitates the cyclization of dienes to form cyclopentane and cyclohexane derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Alkylating Agents: For substitution reactions.
Monomers: Such as ethylene and propylene for polymerization reactions.
Dienes: For cyclization reactions.
Major Products Formed
The major products formed from reactions involving this compound include:
Zirconium Complexes: Formed through substitution reactions.
Polymers: Such as polyethylene and polypropylene from polymerization reactions.
Cyclized Compounds: Such as cyclopentane and cyclohexane derivatives from cyclization reactions.
Applications De Recherche Scientifique
Bis(cyclopentadienyl)zirconiumdichloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which bis(cyclopentadienyl)zirconiumdichloride exerts its catalytic effects involves the coordination of the zirconium center with the reactants. This coordination activates the reactants, facilitating their transformation into the desired products. The molecular targets and pathways involved in these reactions depend on the specific type of reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Bis(cyclopentadienyl)zirconiumdichloride is often compared with other metallocenes, such as:
Bis(cyclopentadienyl)titaniumdichloride: Similar in structure but with titanium instead of zirconium.
Bis(cyclopentadienyl)hafniumdichloride: Similar in structure but with hafnium instead of zirconium.
Bis(butylcyclopentadienyl)zirconiumdichloride: Similar in structure but with butyl groups on the cyclopentadienyl rings.
The uniqueness of this compound lies in its high reactivity and selectivity, making it a valuable catalyst in various chemical reactions .
Propriétés
Formule moléculaire |
C10H10Cl2Zr-2 |
|---|---|
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
CMPQHMYIQNCWIY-UHFFFAOYSA-L |
SMILES canonique |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


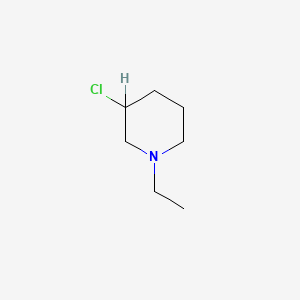
![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)
![2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)

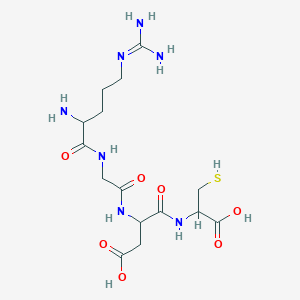



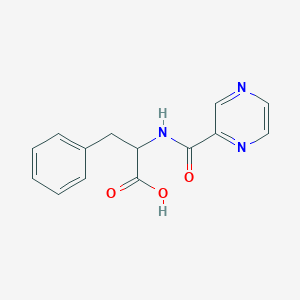
![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate](/img/structure/B13402303.png)
